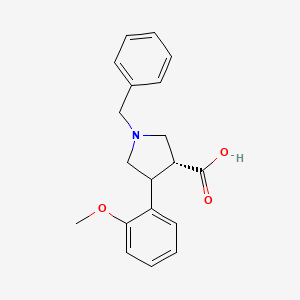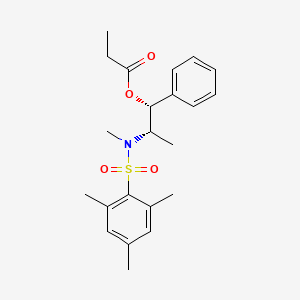
(1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionate is a chiral compound with a complex structure It features a phenyl group, a sulfonamido group with tetramethyl substitutions, and a propionate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionate typically involves multiple steps. One common method starts with the preparation of the chiral intermediate (1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl alcohol. This intermediate can be synthesized using a chiral resolution process, followed by sulfonamide formation and esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the desired enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonamido group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield quinones, while reduction of the ester group results in the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionate has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: It may be used in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of (1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionate involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with biological molecules, influencing their activity. The chiral center allows for selective interactions with enzymes and receptors, potentially leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol: This compound has a similar structure but with a pyrrolidinyl group instead of the sulfonamido group.
(1R,2S)-1-phenyl-2-(N-methylphenylsulfonamido)propyl propionate: Similar structure with a different substitution pattern on the sulfonamido group.
Uniqueness
(1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups on the sulfonamido group can affect its steric and electronic properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
452973-44-3 |
|---|---|
Molekularformel |
C22H29NO4S |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
[(1R,2S)-2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]-1-phenylpropyl] propanoate |
InChI |
InChI=1S/C22H29NO4S/c1-7-20(24)27-21(19-11-9-8-10-12-19)18(5)23(6)28(25,26)22-16(3)13-15(2)14-17(22)4/h8-14,18,21H,7H2,1-6H3/t18-,21-/m0/s1 |
InChI-Schlüssel |
VZWVJBJBSMYHTM-RXVVDRJESA-N |
Isomerische SMILES |
CCC(=O)O[C@H](C1=CC=CC=C1)[C@H](C)N(C)S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Kanonische SMILES |
CCC(=O)OC(C1=CC=CC=C1)C(C)N(C)S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


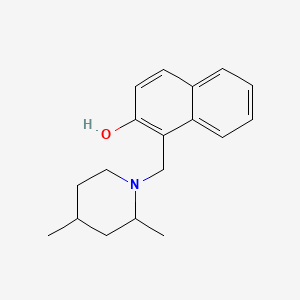


![25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-](/img/structure/B13739983.png)
![9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane](/img/structure/B13739985.png)
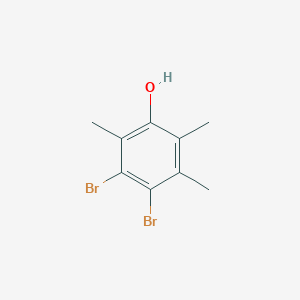


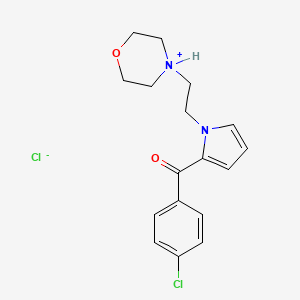
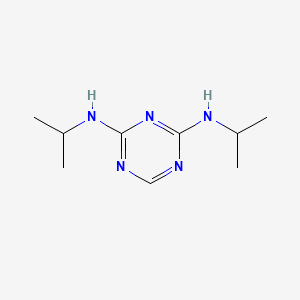

![butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13740012.png)

